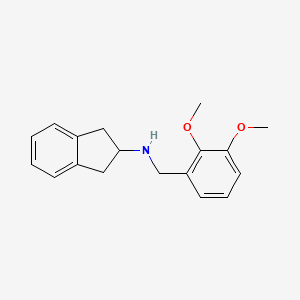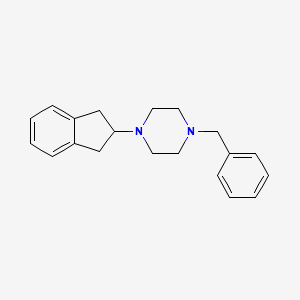
4-(1-ethyl-4-piperidinyl)thiomorpholine
説明
4-(1-ethyl-4-piperidinyl)thiomorpholine, commonly known as EPTM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. EPTM is a thiomorpholine derivative that exhibits unique biological properties, making it an attractive candidate for various biomedical applications.
科学的研究の応用
EPTM has shown potential applications in various scientific research areas, including neuroscience, pharmacology, and medicinal chemistry. EPTM has been studied for its potential neuroprotective effects in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. It has also been studied for its potential analgesic and anti-inflammatory properties. Additionally, EPTM has been evaluated for its potential anticancer properties.
作用機序
The mechanism of action of EPTM is not fully understood. However, studies suggest that EPTM may act as a modulator of the dopaminergic system, which is involved in regulating movement, motivation, and reward. EPTM may also interact with the opioid system, which is involved in pain regulation.
Biochemical and Physiological Effects:
Studies have shown that EPTM can cross the blood-brain barrier and accumulate in the brain. EPTM has been shown to increase dopamine levels in the brain, which may contribute to its neuroprotective effects. EPTM has also been shown to have analgesic and anti-inflammatory effects in animal models.
実験室実験の利点と制限
EPTM has several advantages for lab experiments. It is easy to synthesize and can be obtained in high purity. EPTM is also stable under normal laboratory conditions. However, the limitations of EPTM include its limited solubility in water and its potential toxicity at higher concentrations.
将来の方向性
For EPTM research may include further investigation of its neuroprotective effects, its potential as an analgesic and anti-inflammatory agent, and its potential anticancer properties. Additionally, future research may focus on improving the solubility and reducing the toxicity of EPTM for use in clinical settings.
Conclusion:
In conclusion, EPTM is a thiomorpholine derivative that exhibits unique biological properties, making it an attractive candidate for various biomedical applications. EPTM has potential applications in neuroscience, pharmacology, and medicinal chemistry. EPTM's mechanism of action is not fully understood, but it may act as a modulator of the dopaminergic and opioid systems. EPTM has shown neuroprotective, analgesic, and anti-inflammatory effects in animal models. EPTM has several advantages for lab experiments, including ease of synthesis and stability. However, its limitations include limited solubility in water and potential toxicity at higher concentrations. Future research may focus on further exploring EPTM's potential applications and improving its solubility and toxicity for clinical use.
特性
IUPAC Name |
4-(1-ethylpiperidin-4-yl)thiomorpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2S/c1-2-12-5-3-11(4-6-12)13-7-9-14-10-8-13/h11H,2-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPBNMRGGQDXBIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)N2CCSCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(bicyclo[2.2.1]hept-2-ylamino)-2-azepanone](/img/structure/B3852963.png)
![6-chloro-3-{[(3,4-difluorophenyl)amino]methyl}-4H-chromen-4-one](/img/structure/B3852965.png)
![1-(2,3-dimethylphenyl)-4-[3-(4-methoxyphenyl)-1-methylpropyl]piperazine dihydrochloride](/img/structure/B3852972.png)



![5-{[3-(2-methoxyphenoxy)azetidin-1-yl]methyl}pyrimidin-2-amine](/img/structure/B3853008.png)




![4-(4-methoxyphenyl)-N-[3-(trifluoromethyl)benzyl]-2-butanamine](/img/structure/B3853050.png)
![(3,4-dimethoxyphenyl)[(5-methyl-2-thienyl)methyl]amine](/img/structure/B3853057.png)
![1-[2-(4-methoxyphenyl)-1-methylethyl]-4-methyl-1,4-diazepane](/img/structure/B3853061.png)